molecular formula C22H26N4O7S2 B2730787 ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-23-4

ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2730787
CAS RN: 449782-23-4
M. Wt: 522.59
InChI Key: WXRDDFNGJSGDDG-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H26N4O7S2 and its molecular weight is 522.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The study of synthetic methodologies for creating complex heterocyclic compounds is crucial in medicinal chemistry and material science. For instance, the synthesis of new ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate derivatives demonstrates the reactivity of morpholine and related amines in constructing biologically relevant heterocycles. This approach could be analogous to synthesizing the target compound, highlighting the importance of palladium-catalyzed coupling reactions and nucleophilic substitution in accessing a diverse array of functionalized heterocycles (Hu Ying-he, 2006).

Potential Therapeutic Applications

  • Research on compounds incorporating morpholine and thienopyridine structures often targets the development of new therapeutic agents . For example, compounds designed for vasodilation properties or as inhibitors of specific enzymes indicate the therapeutic potential of structurally complex heterocycles. The exploration of 3-pyridinecarboxylates with potential vasodilation effects exemplifies the approach to discovering new drugs that can modulate vascular function, relevant to cardiovascular diseases (A. S. Girgis et al., 2008).

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O7S2/c1-2-33-22(29)25-8-7-16-17(13-25)34-21(18(16)19(23)27)24-20(28)14-3-5-15(6-4-14)35(30,31)26-9-11-32-12-10-26/h3-6H,2,7-13H2,1H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDDFNGJSGDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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